Linogliride

Description

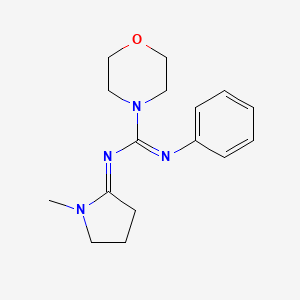

Structure

3D Structure

Properties

CAS No. |

75358-37-1 |

|---|---|

Molecular Formula |

C16H22N4O |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+ |

InChI Key |

OPPLDIXFHYTSSR-GLECISQGSA-N |

Isomeric SMILES |

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3 |

Canonical SMILES |

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

78782-47-5 (fumarate) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linogliride; McN 3935; McN-3935; McN3935; Linogliridum; Linoglirida; |

Origin of Product |

United States |

Foundational & Exploratory

Linogliride's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanism of action of Linogliride on pancreatic beta-cells. Linogliride is a nonsulfonylurea insulin (B600854) secretagogue that has been investigated for its potential in managing blood glucose levels. This document outlines the key signaling pathways, presents quantitative data from pivotal studies, and offers detailed experimental protocols for researchers in the field.

Core Mechanism of Action: K-ATP Channel Inhibition

The primary mechanism by which Linogliride stimulates insulin secretion from pancreatic beta-cells is through the inhibition of ATP-sensitive potassium (K-ATP) channels. This action is analogous to that of sulfonylurea drugs, although Linogliride belongs to a different chemical class.[1] The inhibition of these channels initiates a cascade of events leading to insulin exocytosis.

The sequence of events is as follows:

-

Binding and Inhibition of K-ATP Channels: Linogliride binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex on the pancreatic beta-cell membrane. This binding event leads to the closure of the channel, reducing the outward flow of potassium ions (K+).

-

Membrane Depolarization: The reduction in K+ efflux causes the beta-cell membrane to depolarize.

-

Activation of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).

-

Calcium Influx: The opening of VDCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.

References

Linogliride: A Technical Whitepaper on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linogliride is a potent, orally active hypoglycemic agent that garnered significant interest for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As a member of the guanidine (B92328) class of compounds, its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to enhanced insulin (B600854) secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Linogliride. Detailed signaling pathways and a summary of key experimental findings are presented to elucidate its mode of action. While specific experimental protocols from seminal studies were not fully accessible, this paper synthesizes available data to offer a thorough understanding of this once-promising therapeutic agent.

Chemical Structure and Identity

Linogliride is chemically designated as N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine. It is also known by its developmental code McN-3935. The molecule consists of a central guanidine core substituted with a 1-methyl-2-pyrrolidinylidene group, a phenyl group, and a 4-morpholinyl group.

Table 1: Chemical Identifiers for Linogliride and Linogliride Fumarate (B1241708)

| Identifier | Linogliride | Linogliride Fumarate |

| IUPAC Name | N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide | (2E)-but-2-enedioic acid;N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide |

| CAS Number | 75358-37-1[1] | 78782-47-5[2] |

| Molecular Formula | C₁₆H₂₂N₄O[1] | C₂₀H₂₆N₄O₅[2] |

| Synonyms | McN-3935, Linogliridum, Linoglirida | McN-3935 Fumarate |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data for Linogliride free base is limited in the available literature, computed properties and experimental data for its salts provide valuable insights.

Table 2: Physicochemical Properties of Linogliride and Linogliride Fumarate

| Property | Linogliride (Computed) | Linogliride Fumarate (Computed) |

| Molecular Weight | 286.37 g/mol [1] | 402.44 g/mol |

| Topological Polar Surface Area | 40.4 Ų | 115 Ų |

| Hydrogen Bond Donor Count | 1 | 3 |

| Hydrogen Bond Acceptor Count | 4 | 7 |

| Rotatable Bond Count | 2 | 5 |

A study by Chrzanowski and Ahmad investigated the pH-solubility profiles of Linogliride and several of its salts to evaluate their potential for extended-release formulations. The solubilities were determined at various pH values, providing crucial data for understanding its behavior in the gastrointestinal tract.

Table 3: pH-Solubility Profile of Linogliride and its Salts (mg/mL)

| pH | Linogliride (Free Base) | Linogliride Fumarate | Linogliride Pamoate | Linogliride 1-Napsylate |

| 1.43 | >100 | >100 | 10.3 | 0.8 |

| 2.4 | >100 | >100 | 2.9 | 0.8 |

| 3.4 | 26.8 | 35.1 | 1.1 | 0.8 |

| 4.4 | 1.9 | 2.1 | 0.9 | 0.8 |

| 5.5 | 0.2 | 0.2 | 0.9 | 0.8 |

| 6.5 | 0.1 | 0.1 | 0.9 | 0.8 |

| 7.5 | 0.1 | 0.1 | 0.9 | 0.8 |

| 8.3 | 0.1 | 0.1 | 0.9 | 0.8 |

Data extracted from Chrzanowski and Ahmad, 2017.

Pharmacological Properties and Mechanism of Action

Linogliride is an insulin secretagogue, meaning it stimulates the secretion of insulin from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a key regulator of β-cell membrane potential and insulin release.

Signaling Pathway of Linogliride-Induced Insulin Secretion

The mechanism of action of Linogliride is initiated by its binding to and inhibition of the KATP channels on the pancreatic β-cell membrane. This inhibition leads to a cascade of events culminating in the exocytosis of insulin-containing granules.

Key Experimental Findings

Seminal studies in the late 1980s and early 1990s established the pharmacological profile of Linogliride. While the full experimental protocols from these studies could not be retrieved for this guide, a summary of their key findings is presented below.

Clinical Efficacy in NIDDM Patients

A clinical trial conducted by Levin et al. (1987) investigated the hypoglycemic activity of Linogliride fumarate in patients with NIDDM. The study demonstrated that short-term therapy with Linogliride significantly lowered both fasting and postprandial glucose levels. This effect was associated with a notable increase in insulin secretion, confirming its role as an insulin secretagogue in a clinical setting.

Table 4: Summary of Clinical Trial Results (Levin et al., 1987)

| Parameter | Baseline | Day 7 of Treatment | p-value |

| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |

| 8-hour Glucose AUC (mg/dL·h) | 2121 ± 617 | 1781 ± 631 | < 0.01 |

| Insulin AUC (μU/mL·h) | 380 ± 327 | 610 ± 417 | < 0.01 |

Data are presented as mean ± SD. AUC refers to the area under the curve.

In Vitro Studies on Perfused Rat Pancreas

Research by Ronner et al. (1991) utilized a perfused rat pancreas model to investigate the direct effects of Linogliride on hormone release. This experimental setup allows for the study of pancreatic function in isolation, providing clear insights into the drug's mechanism without the confounding variables of an in vivo system. Their findings confirmed that Linogliride directly stimulates insulin secretion from the pancreas.

Experimental Methodologies: A General Overview

Due to the inability to access the full-text articles of the primary research, this section provides a generalized overview of the experimental protocols typically employed in the studies cited.

Perfused Rat Pancreas Assay

This in vitro technique is crucial for studying the direct effects of compounds on pancreatic hormone secretion.

Protocol Outline:

-

Animal Preparation: A rat is anesthetized, and the pancreas is surgically isolated along with its arterial and venous connections.

-

Cannulation: The celiac artery and portal vein are cannulated to allow for the inflow of perfusion buffer and the collection of the effluent, respectively.

-

Perfusion: The isolated pancreas is placed in a temperature-controlled chamber and perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose and other nutrients.

-

Drug Administration: Linogliride or other test compounds are introduced into the perfusion buffer at specified concentrations and for defined durations.

-

Sample Collection: The effluent from the portal vein is collected at regular intervals.

-

Hormone Quantification: The concentration of insulin and other hormones in the collected samples is measured, typically using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Clinical Trial in NIDDM Patients

Clinical studies are essential to evaluate the safety and efficacy of a new drug in the target patient population.

Protocol Outline:

-

Patient Recruitment: Patients with a confirmed diagnosis of NIDDM who meet specific inclusion and exclusion criteria are enrolled in the study.

-

Informed Consent: All participants provide written informed consent before any study-related procedures are performed.

-

Baseline Assessment: At the beginning of the trial, baseline measurements of key parameters such as fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin levels are taken.

-

Randomization and Blinding: Patients are randomly assigned to receive either Linogliride or a placebo in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.

-

Treatment Period: Patients self-administer the study medication for a predefined period.

-

Monitoring and Data Collection: Throughout the study, patients are monitored for adverse events, and key efficacy parameters are measured at regular intervals.

Conclusion

Linogliride is a well-characterized insulin secretagogue that acts through the inhibition of KATP channels in pancreatic β-cells. Its chemical structure and physicochemical properties have been documented, and its mechanism of action is well-understood at the molecular level. Clinical studies have confirmed its efficacy in lowering blood glucose levels in patients with NIDDM. Although the development of Linogliride was discontinued, the study of its properties has contributed to the broader understanding of KATP channel pharmacology and the development of other insulin secretagogues. This technical guide provides a consolidated resource for researchers and professionals in the field of diabetes drug discovery and development.

References

Linogliride: A Technical Guide to a Guanidine-Based Insulin Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linogliride is a guanidine-based, orally active hypoglycemic agent that stimulates insulin (B600854) secretion from pancreatic β-cells. Its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane. This technical guide provides a comprehensive overview of Linogliride, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and a summary of its pharmacokinetic profile.

Introduction

Linogliride is a structural analogue of pirogliride (B1204869) and represents a class of insulin secretagogues characterized by a guanidine (B92328) group.[1] Unlike sulfonylureas, which are another major class of insulin secretagogues, Linogliride's distinct chemical structure offers a different approach to stimulating insulin release. The primary therapeutic potential of Linogliride lies in the treatment of non-insulin-dependent diabetes mellitus (NIDDM) by augmenting the body's natural insulin secretion in a glucose-dependent manner.

Mechanism of Action

The principal mechanism of action of Linogliride involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are crucial in linking glucose metabolism to insulin secretion.

Signaling Pathway

The binding of Linogliride to the KATP channel complex, likely at the sulfonylurea receptor 1 (SUR1) subunit, leads to channel closure. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.

Quantitative Data

In Vitro Efficacy

| Parameter | Value | Cell/Tissue Type | Conditions |

| KATP Channel Inhibition (IC50) | 6-25 µM | Single rat β-cells | Whole-cell voltage-clamp, 30 µM ATP |

Clinical Efficacy in NIDDM Patients (1-week therapy)

| Parameter | Baseline (Mean ± SD) | Day 7 (Mean ± SD) | p-value |

| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |

| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |

| Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | < 0.01 |

Experimental Protocols

Measurement of Insulin Secretion from Isolated Rat Islets

This protocol is adapted from standard procedures for assessing the effects of insulin secretagogues on pancreatic islets.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque density gradient

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

Linogliride stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a Ficoll density gradient.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into a 24-well plate. Pre-incubate the islets for 1-2 hours at 37°C in KRB buffer containing 2.8 mM glucose.

-

Incubation with Linogliride: Replace the pre-incubation buffer with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of Linogliride. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Electrophysiological Recording of KATP Channels

This protocol outlines the whole-cell patch-clamp technique to measure KATP channel activity in single β-cells.

Materials:

-

Isolated pancreatic islets

-

Cell dispersion solution (e.g., trypsin/EDTA)

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4)

-

Intracellular (pipette) solution (in mM): 140 KCl, 10 EGTA, 1 MgCl2, 10 HEPES, with varying concentrations of ATP (pH 7.2)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Disperse isolated islets into single cells and plate them on glass coverslips.

-

Patch-clamp Recording:

-

Mount the coverslip onto the stage of an inverted microscope.

-

Using a micromanipulator, approach a single β-cell with a glass micropipette filled with the intracellular solution.

-

Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application: Perfuse the cell with the extracellular solution containing Linogliride at various concentrations.

-

Data Acquisition: Record the whole-cell currents before, during, and after the application of Linogliride. The outward current at the holding potential primarily reflects the activity of KATP channels.

-

Data Analysis: Analyze the recorded currents to determine the inhibitory effect of Linogliride on the KATP channel activity.

Pharmacokinetics and Metabolism

Linogliride is administered orally. The metabolism of Linogliride varies across species.

Pharmacokinetic Parameters

| Species | Dose | Route | % Recovered in Urine | Major Metabolic Pathway |

| Rat | 50 mg/kg | Oral | > 78% | Pyrrolidine (B122466) hydroxylation |

| Dog | 30 mg/kg | Oral | > 78% | Pyrrolidine hydroxylation |

| Human | 100 mg/subject | Oral | > 76% (unchanged) | Limited metabolism |

In humans, Linogliride is minimally metabolized, with over 90% of the drug-related material in plasma being the unchanged parent compound.[2] More than 76% of the administered dose is excreted unchanged in the urine.[2] In contrast, rats and dogs show more extensive metabolism, with pyrrolidine hydroxylation being the primary pathway.[2]

Conclusion

Linogliride is a potent, orally active insulin secretagogue with a mechanism of action centered on the inhibition of KATP channels in pancreatic β-cells. Its glucose-dependent action and distinct chemical structure from sulfonylureas make it a valuable compound for the study of insulin secretion and a potential therapeutic agent for type 2 diabetes. This guide provides a foundational understanding of Linogliride's properties and the methodologies for its investigation, serving as a resource for researchers in the field of diabetes and drug development. Further research to elucidate the precise binding site on the SUR1 subunit and to fully characterize its long-term efficacy and safety profile is warranted.

References

Linogliride: A Technical Overview of its Discovery and Developmental Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linogliride, also known as McN-3935, emerged as a promising oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Belonging to a novel class of insulin (B600854) secretagogues, its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to cellular depolarization and subsequent insulin release. Preclinical and early clinical studies demonstrated its efficacy in lowering blood glucose levels. However, its development was ultimately halted due to concerns regarding central nervous system (CNS) toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, metabolic fate, and developmental history of Linogliride, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

Linogliride is a guanidine-based structural analogue of pirogliride (B1204869) developed by Ortho-McNeil Pharmaceutical.[1][2] It was investigated as an oral therapeutic agent for NIDDM, now known as type 2 diabetes. Its development represented an effort to create new classes of insulin secretagogues to improve glycemic control in this patient population.

Mechanism of Action

Linogliride exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells.[3] The core of its mechanism lies in the inhibition of ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1][4]

Signaling Pathway

The binding of Linogliride to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex initiates a cascade of events culminating in insulin exocytosis.

-

KATP Channel Blockade: Linogliride binds to the SUR1 subunit of the KATP channel, leading to its closure. This inhibition mimics the effect of elevated intracellular ATP that occurs following glucose metabolism.

-

Membrane Depolarization: The closure of the KATP channels reduces the outward flow of potassium ions, causing the β-cell membrane to depolarize.

-

Calcium Influx: This depolarization leads to the opening of voltage-gated L-type calcium channels. The opening of these channels facilitates the influx of extracellular calcium into the β-cell.

-

Insulin Exocytosis: The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, leading to the exocytosis of insulin into the bloodstream.

Quantitative Data

Binding Affinity

| Parameter | Value | Target | Reference |

| IC50 | 6 - 25 µM | ATP-sensitive K+ channels |

Preclinical Efficacy

In vitro studies using isolated rat islets of Langerhans demonstrated the insulinotropic effect of Linogliride.

| Condition | Linogliride Concentration | Effect on Insulin Secretion | Reference |

| Absence of Glucose | 100 µM | No effect | |

| Presence of 5.5 mM Glucose | 100 µM | Significant insulinotropic effect |

Early Clinical Trial Data (Phase I/II)

An early clinical trial in patients with NIDDM provided the following efficacy data after one week of treatment.

| Parameter | Baseline (Mean ± SD) | Day 7 (Mean ± SD) | p-value | Reference |

| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 | |

| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 | |

| Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | < 0.01 |

Pharmacokinetics and Metabolism

Linogliride exhibits significant interspecies differences in its metabolism. In humans, the drug is minimally metabolized.

| Species | Dose | Major Metabolic Pathways | Key Metabolite | Unchanged Drug in Plasma | Unchanged Drug in Urine | Reference |

| Human | 100 mg (oral) | Limited metabolism | 5-hydroxylinogliride (minor) | > 90% | > 76% | |

| Rat | 50 mg/kg (oral) | Pyrrolidine hydroxylation, Aromatic hydroxylation, Morpholine hydroxylation, Imino-bond cleavage | 5-hydroxylinogliride (dominant) | - | - | |

| Dog | 30 mg/kg (oral) | Pyrrolidine hydroxylation, Aromatic hydroxylation, Morpholine hydroxylation, Imino-bond cleavage | 5-hydroxylinogliride (dominant) | - | - |

Experimental Protocols

In Vitro Insulin Secretion Assay from Isolated Rat Islets of Langerhans

The following is a representative protocol for assessing the effect of Linogliride on insulin secretion, based on standard methodologies. The exact protocol used in the original studies may have varied.

-

Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar or Sprague-Dawley) by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.

-

Incubation with Test Compounds: Batches of islets are then incubated for a set time (e.g., 60 minutes) in KRBB containing:

-

Low glucose (basal control)

-

High glucose (stimulatory control, e.g., 16.7 mM)

-

High glucose in the presence of varying concentrations of Linogliride.

-

-

Sample Collection and Analysis: At the end of the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Insulin secretion is often expressed as a percentage of total insulin content, which is determined by lysing the islets after the experiment.

Developmental History and Discontinuation

Linogliride was developed by Ortho-McNeil Pharmaceutical in the 1980s and early 1990s as a novel oral antidiabetic agent. Early clinical trials showed promising hypoglycemic activity with short-term use. However, the clinical development of Linogliride was discontinued (B1498344) in 1996. The primary reason cited for the discontinuation was the observation of central nervous system (CNS) toxicity associated with the compound. While detailed public reports on the specific nature of the neurotoxicity are scarce, this adverse effect was significant enough to halt further development, highlighting the importance of thorough preclinical toxicology screening for this class of compounds.

Conclusion

Linogliride represented a notable advancement in the exploration of new chemical entities for the management of NIDDM. Its mechanism of action as a KATP channel blocker places it in a class of effective insulin secretagogues. While demonstrating clear efficacy in lowering blood glucose, its developmental trajectory was ultimately cut short by safety concerns, specifically CNS toxicity. The story of Linogliride serves as a crucial case study in drug development, underscoring the delicate balance between efficacy and safety and the critical role of comprehensive toxicological evaluation in bringing new therapies to patients.

References

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Biotransformation of linogliride, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Pharmacokinetic and Metabolic Profile of Linogliride in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Linogliride, a hypoglycemic agent, as observed in key preclinical models. The following sections detail the biotransformation of Linogliride in rats and dogs, outlining the primary metabolic pathways and quantitative data from pivotal studies. This information is critical for understanding the disposition of Linogliride and for guiding further drug development efforts.

Executive Summary

Linogliride undergoes significant metabolism in preclinical species, primarily through hydroxylation and cleavage pathways. In rats and dogs, the metabolism is extensive, with pyrrolidine (B122466) hydroxylation being the quantitatively most important route, leading to the formation of a dominant, hypoglycemically active metabolite. In contrast, human metabolism of Linogliride is very limited. This guide summarizes the key quantitative data, experimental designs, and metabolic pathways identified in preclinical investigations.

Quantitative Pharmacokinetic and Metabolic Data

Following oral administration, Linogliride's metabolic fate was assessed in rats and dogs. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Linogliride Administration and Metabolite Identification in Preclinical Models [1]

| Species | Oral Dose (mg/kg) | Number of Metabolites Identified |

| Rat | 50 | 5 |

| Dog | 30 | 9 |

Table 2: Recovery of Administered Dose of Linogliride and its Metabolites [1]

| Species | % of Administered Dose Recovered in Urine | % of Drug-Related Material in Urine Accounted for by Identified Metabolites | % of Drug-Related Material in Plasma and Feces Accounted for by Identified Metabolites |

| Rat | > 78% | > 82% | > 50% |

| Dog | > 78% | > 82% | > 50% |

Experimental Protocols

The data presented in this guide were derived from studies employing the following methodologies.

Animal Studies and Dosing

-

Species: Male Sprague-Dawley rats and beagle dogs were used in these studies.[1]

-

Administration: Linogliride was administered orally.[1]

-

Dose Levels: Rats received a dose of 50 mg/kg, and dogs received 30 mg/kg.[1]

Sample Collection

-

Matrices: Plasma, urine, and fecal samples were collected for analysis.[1]

-

Pooling: For metabolite identification, samples from each species were pooled.[1]

Metabolite Identification and Quantification

-

Isolation: Metabolites, along with the unchanged parent drug, were isolated from the collected biological samples.[1]

-

Analytical Techniques: The identification of metabolites was accomplished using a combination of chromatographic and spectrometric methods, including:

-

Quantification: The percentage of identified metabolites relative to the total drug-related material in each matrix was estimated.[1]

The general workflow for the preclinical pharmacokinetic and metabolism studies of Linogliride is depicted in the diagram below.

Metabolism of Linogliride

The biotransformation of Linogliride in rats and dogs proceeds through four primary metabolic pathways.

Proposed Metabolic Pathways

The formation of Linogliride metabolites can be attributed to the following four pathways:[1]

-

Pyrrolidine Hydroxylation: This is the most significant metabolic route in both rats and dogs.[1]

-

Aromatic Hydroxylation

-

Morpholine (B109124) Hydroxylation

-

Imino-bond Cleavage

The relationship between these pathways is illustrated in the following diagram.

Key Metabolites

-

5-hydroxylinogliride: This is the dominant and hypoglycemically active metabolite found in all sample pools from rats and dogs.[1] It is formed through the primary pathway of pyrrolidine hydroxylation.[1]

-

Minor Metabolites: Further oxidation of 5-hydroxylinogliride results in the formation of five minor metabolites.[1] The other three metabolic pathways (aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage) are considered quantitatively unimportant.[1]

Species Comparison and Conclusion

A notable similarity in the metabolic profile of Linogliride was observed between rats and dogs, with pyrrolidine hydroxylation being the predominant pathway in both species.[1] This contrasts sharply with human metabolism, where Linogliride is metabolized to a very limited extent. In humans, over 90% of the drug-related material in plasma is the unchanged parent drug, and more than 76% of the administered dose is excreted unchanged in the urine.[1] The only metabolite identified in minor amounts in human samples is 5-hydroxylinogliride.[1]

This significant interspecies difference in metabolism is a critical consideration for the clinical development of Linogliride and for the extrapolation of preclinical safety and efficacy data to humans. The extensive metabolism in rats and dogs, leading to a potent active metabolite, underscores the importance of characterizing the pharmacological and toxicological profiles of major metabolites in preclinical drug development.

References

An In-Depth Review of Linogliride's Hypoglycemic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linogliride, a guanidine-based insulin (B600854) secretagogue, emerged as a promising oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Its primary mechanism of action involves the modulation of pancreatic β-cell function, leading to enhanced insulin secretion. This technical guide provides a comprehensive review of the hypoglycemic activity of linogliride, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of diabetes and related metabolic disorders.

Introduction

Linogliride is a structural analogue of pirogliride (B1204869) and functions as an insulin secretagogue.[1] It has demonstrated significant hypoglycemic activity in both preclinical and clinical settings.[2][3] The primary mode of action for linogliride is the stimulation of insulin release from pancreatic β-cells, a mechanism it shares with other insulin secretagogues like sulfonylureas, although it is structurally distinct.[1][4] This document will delve into the specifics of linogliride's effects on glucose metabolism and insulin dynamics.

Mechanism of Action: K-ATP Channel Inhibition

The hypoglycemic effect of linogliride is primarily mediated through its interaction with ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][5]

Signaling Pathway of Linogliride-Induced Insulin Secretion:

-

Binding to K-ATP Channels: Linogliride binds to the K-ATP channels on the β-cell membrane.[1]

-

Channel Closure: This binding inhibits the outward flow of potassium ions (K+), leading to the closure of the K-ATP channels.[4][6]

-

Membrane Depolarization: The reduction in K+ efflux results in the depolarization of the β-cell membrane.[4][6]

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[4]

-

Increased Intracellular Calcium: The opening of VDCCs allows for an influx of extracellular calcium ions (Ca2+), leading to a rise in intracellular Ca2+ concentration.[4]

-

Insulin Exocytosis: The elevated intracellular Ca2+ levels trigger the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.[4][6]

This cascade of events ultimately leads to increased plasma insulin levels and a subsequent reduction in blood glucose concentrations.

Quantitative Data on Hypoglycemic Activity

The hypoglycemic effects of linogliride have been quantified in both clinical and preclinical studies. The following tables summarize the key findings.

Table 1: Clinical Trial Data in Patients with NIDDM

| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | P-value |

| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |

| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |

| Insulin AUC | 380 ± 327 | 610 ± 417 | < 0.01 |

| Data from a 1-week study in 26 patients with NIDDM receiving 150 to 400 mg b.i.d. of linogliride.[2] |

Table 2: In Vitro Studies on Hormone Release from Perfused Rat Pancreas

| Parameter | Linogliride Concentration for Half-Maximal Effect (EC50) |

| Insulin Release | 26 µM |

| Glucagon (B607659) Release Inhibition | 3 µM |

| Data from in vitro studies using perfused rat pancreas.[4] |

Table 3: Preclinical In Vivo Data in Animal Models

| Animal Model | Linogliride Dose | Outcome |

| Rat | 50 mg/kg (oral) | Significant hypoglycemic activity observed.[3] |

| Dog | 30 mg/kg (oral) | Demonstrable hypoglycemic effects.[3] |

| Data from biotransformation studies in laboratory animals.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of linogliride.

In Vitro Perfused Rat Pancreas Assay

This assay is used to study the direct effects of compounds on insulin and glucagon secretion from an isolated pancreas.

Objective: To measure linogliride-induced insulin and glucagon release from the isolated and perfused rat pancreas.

Materials:

-

Male Wistar rats (250-300g)

-

Perfusion apparatus

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose

-

Linogliride stock solution

-

Radioimmunoassay (RIA) kits for insulin and glucagon

Procedure:

-

Pancreas Isolation: Anesthetize the rat and perform a laparotomy to expose the pancreas. Cannulate the celiac artery and the portal vein. Carefully dissect the pancreas away from surrounding tissues.[2]

-

Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Connect the arterial cannula to the perfusion pump and the venous cannula for effluent collection.

-

Equilibration: Perfuse the pancreas with KRBB containing a basal glucose concentration (e.g., 5.5 mM) for a stabilization period (e.g., 30 minutes).

-

Stimulation: Switch to a perfusion medium containing the desired concentration of linogliride and/or other secretagogues (e.g., different glucose concentrations, amino acids).

-

Sample Collection: Collect the effluent from the portal vein at regular intervals (e.g., every 1-2 minutes) into tubes containing protease inhibitors.

-

Hormone Analysis: Measure the concentration of insulin and glucagon in the collected fractions using specific radioimmunoassays.[7]

Isolated Rat Islets of Langerhans Perifusion Assay

This method allows for the study of insulin secretion from isolated islets in a dynamic system.

Objective: To assess the effect of linogliride on glucose-stimulated insulin secretion from isolated rat islets.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Collagenase solution

-

Ficoll density gradient solutions

-

Perifusion system

-

KRBB with varying glucose concentrations

-

Linogliride solution

-

Insulin RIA kit

Procedure:

-

Islet Isolation: Cannulate the common bile duct of an anesthetized rat and inject cold collagenase solution to distend the pancreas. Excise the pancreas and incubate it at 37°C to digest the exocrine tissue. Purify the islets from the digest using a Ficoll density gradient.[2]

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Perifusion: Place a known number of islets into a perifusion chamber. Perfuse the islets with KRBB containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation Protocol: Switch the perifusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of linogliride.

-

Fraction Collection: Collect the perifusate at timed intervals.

-

Insulin Measurement: Determine the insulin concentration in each fraction using an insulin RIA.

Whole-Cell Voltage-Clamp of Pancreatic β-Cells

This electrophysiological technique is used to measure the ion channel activity in single β-cells.

Objective: To directly measure the effect of linogliride on the activity of K-ATP channels in single rat β-cells.

Materials:

-

Isolated rat pancreatic islets

-

Cell dispersion solution (e.g., trypsin/EDTA)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass microelectrodes

-

Extracellular and intracellular (pipette) solutions

-

Linogliride solution

Procedure:

-

Cell Preparation: Disperse isolated islets into single cells and plate them on glass coverslips.

-

Electrophysiological Recording: Place a coverslip with adherent β-cells in a recording chamber on the stage of an inverted microscope.

-

Patch Formation: Using a micromanipulator, bring a fire-polished glass microelectrode filled with the intracellular solution into contact with a single β-cell and form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply voltage steps or ramps to elicit ion channel currents.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing linogliride at various concentrations.

-

Data Acquisition and Analysis: Record the changes in K-ATP channel currents in response to linogliride application.

Visualizations

Experimental Workflow: Screening for Insulin Secretagogues

The following diagram illustrates a typical workflow for screening and identifying potential insulin secretagogues like linogliride.

Logical Relationship: K-ATP Channel Modulation of Insulin Release

This diagram illustrates the logical sequence of events from K-ATP channel modulation to insulin secretion.

Conclusion

Linogliride demonstrates potent hypoglycemic activity, primarily through its action as an insulin secretagogue. By inhibiting ATP-sensitive potassium channels in pancreatic β-cells, it initiates a signaling cascade that culminates in the release of insulin. Quantitative data from both human and animal studies support its efficacy in lowering blood glucose levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of linogliride and other potential oral hypoglycemic agents. This comprehensive overview serves as a foundational resource for researchers dedicated to advancing the understanding and treatment of diabetes mellitus.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]

- 3. Biotransformation of linogliride, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

Beyond the Channel: Unveiling the Pleiotropic Molecular Engagements of Linogliride

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Linogliride, a potent insulin (B600854) secretagogue, has been primarily characterized by its inhibitory action on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This targeted action leads to membrane depolarization and subsequent insulin release, a mechanism it shares with the sulfonylurea class of drugs. However, accumulating evidence for sulfonylureas, and by extension, structurally and functionally similar compounds like Linogliride, points towards a more complex pharmacological profile. This technical guide delves into the molecular targets of Linogliride that extend beyond the K-ATP channel, with a particular focus on the emerging role of the Exchange Protein Directly Activated by cAMP 2 (Epac2). Furthermore, this document will explore the indirect modulatory effects of Linogliride on glucagon (B607659) and somatostatin (B550006) secretion, providing a comprehensive overview of its potential pleiotropic actions within the pancreatic islet. This guide is intended to provide researchers and drug development professionals with a detailed understanding of Linogliride's broader molecular interactions, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

Linogliride is a guanidine-based insulin secretagogue that was developed for the treatment of type 2 diabetes.[1] Its principal mechanism of action is the closure of K-ATP channels on the plasma membrane of pancreatic β-cells, which mimics the effect of elevated intracellular ATP/ADP ratio, leading to insulin exocytosis.[2] While this K-ATP channel-dependent pathway is well-established, the full spectrum of Linogliride's molecular interactions remains less explored. The observation of effects that may not be solely attributable to K-ATP channel blockade, such as modulation of other islet hormones and reported CNS toxicity, has prompted investigation into alternative or "off-target" effects.

This whitepaper will synthesize the current understanding of Linogliride's molecular targets beyond the K-ATP channel, focusing on:

-

Direct interaction with the cAMP sensor Epac2: A contentious but potentially significant alternative signaling pathway.

-

Paracrine regulation of glucagon and somatostatin secretion: Indirect effects stemming from its primary action on β-cells.

By providing a detailed examination of these aspects, this guide aims to offer a more nuanced perspective on the pharmacology of Linogliride and similar insulin secretagogues.

The Controversial Target: Exchange Protein Directly Activated by cAMP 2 (Epac2)

A growing body of research suggests that some sulfonylureas can directly interact with and activate the Exchange Protein Directly Activated by cAMP 2 (Epac2), a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[1][3] This interaction appears to be isoform-specific, with no significant activation of Epac1 observed.[1] Given the functional similarities between Linogliride and sulfonylureas in their action on the K-ATP channel, Epac2 presents a plausible non-K-ATP channel target for Linogliride.

However, it is crucial to note that the direct binding and activation of Epac2 by sulfonylureas is a topic of ongoing debate. While some studies using cell-based assays like FRET biosensors and radiolabeled ligand binding have provided evidence for a direct interaction, other in vitro studies with purified proteins have failed to replicate these findings, suggesting the observed effects in cellular systems may be indirect.

The Epac2-Rap1 Signaling Pathway

The canonical activation of Epac2 is through the binding of the second messenger cyclic AMP (cAMP). This leads to a conformational change in Epac2, activating its GEF activity towards Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to potentiate insulin exocytosis, a process distinct from the K-ATP channel-dependent pathway. The proposed direct activation of Epac2 by sulfonylureas would bypass the need for an increase in intracellular cAMP levels.

References

Linogliride Fumarate vs. Free Base: A Technical Guide for Researchers

Executive Summary: The selection of an active pharmaceutical ingredient's (API) solid-state form is a critical decision in drug development, profoundly impacting its physicochemical and biopharmaceutical properties. Linogliride, a potent oral hypoglycemic agent, can be studied in its free base form or as a salt, with linogliride fumarate (B1241708) being a common choice. This guide provides a detailed comparison of linogliride fumarate and its free base form, offering researchers the technical data and methodologies necessary to select the appropriate form for their specific research applications. The fumarate salt form generally offers significantly higher aqueous solubility and faster dissolution, making it suitable for immediate-release studies and many in vitro assays. Conversely, the free base, with its lower solubility, may present advantages for developing extended-release formulations or for specific non-aqueous experimental systems.

Introduction to Linogliride and Salt Form Selection

Linogliride is an insulin (B600854) secretagogue that functions by blocking ATP-sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion and improves glucose tolerance.[1] It represents a distinct class of oral hypoglycemic agents investigated for the treatment of non-insulin-dependent diabetes mellitus.[2]

The choice between using a free base or a salt form of a drug is fundamental in pharmaceutical research. Salt formation is a widely used strategy to enhance properties like solubility, dissolution rate, stability, and bioavailability.[3][4] Approximately 50% of all drugs are administered as salts.[3] Fumarate is a common counterion used to create pharmaceutical salts, often selected to improve aqueous solubility and dissolution characteristics. This document will explore the known differences between linogliride fumarate and linogliride free base to guide the research scientist.

Comparative Physicochemical Properties

The most significant differences between the fumarate salt and the free base of linogliride lie in their solubility and dissolution rates. These properties are critical as they often dictate the pharmacokinetic profile and overall therapeutic effectiveness of a compound.

Solubility Profile

Salt forms of weakly basic drugs typically exhibit higher aqueous solubility at lower pH values compared to their corresponding free base. Linogliride fumarate was specifically chosen for the development of immediate-release dosage forms precisely because of its high solubility across the physiological pH range of the gastrointestinal tract.

One study directly compared the solubility of linogliride fumarate and the free base. The results demonstrated the superior solubility of the fumarate salt.

| Form | pH Range | Solubility (mg/mL) | Reference |

| Linogliride Fumarate | 1.0 - 8.0 | > 150 mg/mL | |

| Linogliride Free Base | Various | Soluble, but not as high as the fumarate salt. Specific values across the pH range are less than the fumarate form. |

Intrinsic Dissolution Rate

The intrinsic dissolution rate (IDR) is a key parameter that measures the dissolution speed of a pure substance under constant surface area conditions. It is a critical predictor of a drug's in vivo dissolution behavior. Consistent with its higher solubility, the fumarate salt would be expected to have a significantly higher IDR than the free base, although specific comparative values are detailed alongside other, less soluble salt forms in the literature. Studies aiming for rapid drug release and absorption would benefit from the fumarate form. Conversely, research into extended-release formulations might find the slower dissolution of the free base advantageous.

Mechanism of Action and Signaling Pathway

Linogliride exerts its hypoglycemic effect by acting on pancreatic β-cells. Its mechanism is similar to that of sulfonylureas like tolbutamide. The process begins with the blockade of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

-

K-ATP Channel Blockade: Linogliride binds to and blocks the K-ATP channels.

-

Membrane Depolarization: This blockade prevents potassium ions (K+) from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.

-

Calcium Influx: The change in membrane voltage opens voltage-gated calcium channels (Ca2+).

-

Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane, releasing insulin into the bloodstream.

This released insulin then circulates and acts on target tissues like muscle and adipose tissue to promote glucose uptake via the PI3K/Akt signaling pathway, which facilitates the translocation of GLUT4 transporters to the cell surface.

Experimental Protocols

Reproducible methodologies are essential for comparing the properties of the linogliride free base and its fumarate salt. The following protocols are based on established methods for characterizing pharmaceutical solids.

Protocol: pH-Solubility Profile Determination

This experiment determines the solubility of the compound across a range of pH values relevant to the gastrointestinal tract.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.4 to 8.3). McIlvaine Citrate-Phosphate buffers are suitable for this purpose.

-

Sample Addition: Add an excess amount of the test compound (linogliride fumarate or free base) to a known volume of each buffer in separate sealed vials. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for the excess solid to settle. Withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of linogliride using a validated analytical method, such as UV-spectrophotometry at 272 nm after extraction with methylene (B1212753) chloride.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.

Protocol: Intrinsic Dissolution Rate (IDR) Measurement

This method measures the dissolution rate from a constant surface area, providing a key physicochemical characteristic.

-

Compact Preparation: Prepare a compact of the test material by compressing a known amount of the powder (e.g., 100-200 mg) in a die using a hydraulic press. This creates a non-disintegrating disc with a single, well-defined surface area.

-

Apparatus Setup: Place the die containing the compact into a USP dissolution apparatus (e.g., rotating disk method, USP Apparatus 5).

-

Dissolution Medium: Fill the dissolution vessel with a known volume of pre-warmed (37°C) dissolution medium of a specific pH.

-

Measurement: Lower the die into the medium and begin rotation at a set speed (e.g., 100 rpm). Collect samples of the dissolution medium at predetermined time intervals.

-

Quantification: Analyze the concentration of dissolved linogliride in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Data Analysis: Plot the cumulative amount of drug dissolved versus time. The IDR is calculated from the slope of the linear portion of this plot, normalized for the surface area of the compact.

Discussion and Recommendations for Researchers

The choice between linogliride fumarate and the free base depends entirely on the research objective.

-

For in vitro screening, mechanism of action studies, and immediate-release formulation development: Linogliride fumarate is the superior choice. Its high aqueous solubility ensures rapid and complete dissolution in aqueous buffers, minimizing the risk that poor solubility becomes a confounding variable in biological assays.

-

For extended-release (ER) formulation research: The lower solubility and slower dissolution of the linogliride free base make it a more suitable starting point. Research has been conducted to create other, even less soluble salt forms of linogliride (e.g., pamoate, 1-napsylate) specifically for ER applications, highlighting that lower solubility is a desirable attribute in this context.

-

For non-aqueous studies or specific solid-state characterization: The free base may be preferred if the presence of the fumarate counterion could interfere with the experiment or if the fundamental properties of the parent molecule are being investigated.

Conclusion

Linogliride fumarate and linogliride free base offer distinct physicochemical profiles that make them suitable for different research and development applications. The fumarate salt is characterized by its exceptionally high aqueous solubility and is the preferred form for most in vitro biological studies and for the development of immediate-release formulations. The free base, with its comparatively lower solubility, is a more appropriate candidate for investigations into extended-release dosage forms. A thorough understanding of these differences, supported by the experimental protocols outlined herein, is essential for the rational design of experiments and the successful development of linogliride as a therapeutic agent.

References

- 1. Linogliride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linogliride fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotransformation Pathways of Linogliride Across Species

This technical guide provides a comprehensive overview of the biotransformation of Linogliride, a hypoglycemic agent, in different species. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the metabolic pathways, quantitative data on metabolites, and the experimental protocols utilized in the identification and characterization of Linogliride's biotransformation products.

Introduction to Linogliride Metabolism

Linogliride undergoes biotransformation to varying extents in different species, with significant metabolic differences observed between laboratory animals (rats and dogs) and humans.[1] The metabolic fate of Linogliride is primarily governed by four proposed pathways: pyrrolidine (B122466) hydroxylation, aromatic hydroxylation, morpholine (B109124) hydroxylation, and imino-bond cleavage.[1] In rats and dogs, metabolism is extensive, whereas in humans, the drug is largely excreted unchanged.[1]

Quantitative Analysis of Linogliride Biotransformation

Following oral administration, the recovery and metabolic profiling of Linogliride and its metabolites were assessed in rats, dogs, and humans. The quantitative data from these studies are summarized in the tables below.

Table 1: Administration and Recovery of Linogliride [1]

| Species | Oral Dose | Recovery of Administered Dose in Urine |

| Rat | 50 mg/kg | > 78% |

| Dog | 30 mg/kg | > 78% |

| Man | 100 mg/subject | > 78% |

Table 2: Summary of Identified Linogliride Metabolites [1]

| Species | Number of Metabolites Identified | Identified Metabolites as % of Drug-Related Material in Urine | Identified Metabolites as % of Drug-Related Material in Plasma and Fecal Extracts |

| Rat | 5 | > 82% | > 50% |

| Dog | 9 | > 82% | > 50% |

| Man | 1 | > 82% | > 50% |

Table 3: Extent of Linogliride Metabolism in Plasma and Urine [1]

| Species | Unchanged Linogliride in Plasma (% of total drug-related material) | Unchanged Linogliride Excreted in Urine (% of administered dose) |

| Man | > 90% | > 76% |

Biotransformation Pathways of Linogliride

The metabolism of Linogliride proceeds through four primary pathways. Pyrrolidine hydroxylation is the most prominent pathway in rats and dogs, leading to the formation of the dominant and hypoglycemically active metabolite, 5-hydroxylinogliride.[1] This primary metabolite can be further oxidized to form several minor metabolites.[1] The other three pathways—aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage—are considered quantitatively minor.[1] In humans, the metabolism of Linogliride is very limited, with only minor amounts of 5-hydroxylinogliride being identified.[1]

Experimental Protocols

The identification of Linogliride and its metabolites was accomplished through a series of experimental procedures involving sample collection and analysis.

4.1. Animal and Human Studies

-

Species and Dosing: Studies were conducted on rats, dogs, and humans.[1] Linogliride was administered orally at doses of 50 mg/kg for rats, 30 mg/kg for dogs, and 100 mg per subject for humans.[1]

-

Sample Collection: Plasma, urine, and fecal extract sample pools were obtained for analysis.[1]

4.2. Sample Analysis The isolation and identification of Linogliride and its nine metabolites were performed using a combination of chromatographic and spectrometric techniques.[1]

-

Chromatographic Methods: Liquid Chromatography (LC) and Thin Layer Chromatography (TLC) were employed for the separation of the parent drug and its metabolites from the biological matrices.[1]

-

Spectrometric Methods: Mass Spectrometry (MS) and Magnetic Resonance Spectroscopy (MRS) were used for the structural elucidation and identification of the isolated compounds.[1]

Conclusion

The biotransformation of Linogliride exhibits significant species-dependent differences. In rats and dogs, the drug is extensively metabolized, primarily through pyrrolidine hydroxylation, resulting in a number of metabolites.[1] In contrast, Linogliride metabolism in humans is minimal, with the majority of the drug being excreted unchanged.[1] These findings are critical for the clinical development and therapeutic application of Linogliride, highlighting the importance of considering species differences in drug metabolism. The detailed methodologies and pathway elucidations provide a solid foundation for further research in this area.

References

Methodological & Application

Application Notes and Protocols for In Vitro Insulin Secretion Assay of Linogliride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linogliride is a synthetic agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] Upon binding of a ligand, such as a long-chain free fatty acid or a synthetic agonist like Linogliride, GPR40 activates a signaling cascade that potentiates the release of insulin in a glucose-dependent manner.[1][3] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues.[3]

These application notes provide a detailed protocol for an in vitro static insulin secretion assay to evaluate the efficacy of Linogliride and other GPR40 agonists on pancreatic β-cells.

Signaling Pathways of Linogliride-Mediated Insulin Secretion

Linogliride, by activating GPR40, primarily initiates signaling through the Gαq protein subunit.[1][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.[1] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which further potentiates insulin secretion.[4] Some GPR40 agonists have also been shown to signal through the Gαs subunit, leading to an increase in cyclic AMP (camp), which can further enhance insulin release.[4]

GPR40 Signaling Pathway for Insulin Secretion.

Experimental Workflow

The following diagram outlines the general workflow for a static glucose-stimulated insulin secretion (GSIS) assay to test the effect of Linogliride.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow.

Data Presentation: Quantitative Summary of GPR40 Agonist Effects

The following tables summarize representative quantitative data for GPR40 agonists from in vitro studies. This data can be used as a benchmark for evaluating the performance of Linogliride in similar assays.

Table 1: GPR40 Activation by Agonists in Cellular Assays

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |

| TAK-875 | Receptor Activation | - | 72 | [1] |

| AMG 837 | Calcium Flux | GPR40-expressing cells | Potent partial agonist | [5][6] |

| Compound 10 | Aequorin Assay | CHO-hGPR40 | - | [7] |

| Various FFAs | Calcium Mobilization | CHO-hGPR40 | 1,000 - 2,000 | [1] |

Table 2: GPR40 Agonist-Stimulated Insulin Secretion in Pancreatic Islets

| Compound | Islet Source | Glucose Condition | EC50 (nM) | Fold Increase (vs. High Glucose) | Reference(s) |

| AMG 837 | Mouse | High Glucose (≥8.3 mM) | 142 ± 20 | Not specified | [5] |

| Cpd-B | Mouse | High Glucose (16 mM) | - | ~2-fold | [8] |

| TAK-875 | Rat | High Glucose | - | Dose-dependent increase | [1] |

Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with isolated pancreatic islets. A similar protocol can be used for pancreatic β-cell lines such as MIN6 or INS-1E, with adjustments to cell numbers and handling.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Collagenase P

-

Ficoll gradient solutions

-

Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1% penicillin-streptomycin)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.2% BSA, containing:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

-

Linogliride stock solution (in DMSO)

-

Positive control (e.g., a known GPR40 agonist or GLP-1)

-

Insulin ELISA kit

-

Multi-well plates (24- or 48-well)

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice or rats using collagenase digestion followed by Ficoll gradient purification.

-

Culture the isolated islets overnight in culture medium to allow for recovery.

-

-

Pre-incubation:

-

Hand-pick islets of similar size and transfer groups of 5-10 islets into each well of a multi-well plate.

-

Gently wash the islets twice with KRBH buffer containing low glucose (2.8 mM).

-

Pre-incubate the islets in 500 µL of KRBH with low glucose for 60 minutes at 37°C to bring insulin secretion to a basal level.[8]

-

-

Stimulation:

-

Carefully remove the pre-incubation buffer.

-

Add 500 µL of the appropriate stimulation buffer to each well:

-

Basal: KRBH with low glucose (2.8 mM)

-

Stimulated: KRBH with high glucose (16.7 mM)

-

Linogliride Treatment: KRBH with high glucose (16.7 mM) and varying concentrations of Linogliride (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Positive Control: KRBH with high glucose (16.7 mM) and a known secretagogue.

-

-

Incubate the plate for 60 minutes at 37°C.[8]

-

-

Supernatant Collection:

-

After incubation, gently collect the supernatant from each well without disturbing the islets.

-

Store the supernatant at -20°C or -80°C until insulin measurement.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean insulin concentration for each treatment group.

-

Express the results as fold-change over the basal (low glucose) or stimulated (high glucose) conditions.

-

Generate dose-response curves for Linogliride and calculate the EC50 value.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating Insulin Secretagogue Activity of Linogliride using a Glucose-Stimulated Insulin Secretion (GSIS) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Linogliride is a non-sulfonylurea hypoglycemic agent that stimulates the secretion of insulin (B600854).[1] It acts as an insulin secretagogue by targeting pancreatic β-cells.[2] Unlike sulfonylureas, Linogliride belongs to a different chemical class but shares a similar mechanism of action by modulating ATP-sensitive potassium (K-ATP) channels.[2][3] The Glucose-Stimulated Insulin Secretion (GSIS) assay is a fundamental in vitro method used to assess the function of pancreatic β-cells and to characterize the efficacy of insulin secretagogues like Linogliride. This document provides a detailed protocol for performing a static GSIS assay to quantify the dose-dependent effects of Linogliride on insulin release from pancreatic islets or insulinoma cell lines.

Mechanism of Action Linogliride stimulates insulin secretion by inhibiting ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[4] In resting β-cells, these channels are open, maintaining a hyperpolarized membrane potential. The binding of Linogliride to these channels causes them to close. This inhibition of outward K+ current leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of extracellular Ca2+ raises intracellular calcium concentrations, triggering the exocytosis of insulin-containing granules. This mechanism is similar to that of sulfonylureas, and pretreatment with tolbutamide (B1681337) can desensitize β-cells to the action of Linogliride.

References

Application Notes and Protocols for Linogliride in Perfused Rat Pancreas Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Linogliride in perfused rat pancreas experiments. This document outlines the mechanism of action of Linogliride, detailed experimental protocols, and data presentation standards to facilitate research into its effects on pancreatic hormone secretion.

Introduction

Linogliride is a hypoglycemic agent that stimulates insulin (B600854) secretion and inhibits glucagon (B607659) release from pancreatic islets.[1][2] Its mechanism of action is believed to be similar to that of sulfonylureas, involving the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2][3] The isolated perfused rat pancreas is a valuable ex vivo model for studying the direct effects of compounds like Linogliride on pancreatic endocrine function, independent of systemic influences.

Mechanism of Action: Signaling Pathway

Linogliride's primary effect is on the pancreatic β-cell to stimulate insulin secretion. It is proposed to act by closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This inhibition of potassium efflux leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.

Caption: Linogliride's proposed signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Linogliride on insulin and glucagon secretion as observed in perfused rat pancreas experiments.

Table 1: Hormonal Response to Linogliride in Perfused Rat Pancreas

| Parameter | Linogliride Concentration | Condition | Effect | Reference |

| Insulin Release | 300 µM | No exogenous fuel | Stimulated | |

| Insulin Release | 300 µM | 4 mM amino acids | Stimulated | |

| Insulin Release | 300 µM | 5 mM glucose | Stimulated | |

| Insulin Release | 300 µM | 5 mM glucose + 4 mM amino acids | Stimulated | |

| Glucagon Release | 300 µM | 4 mM amino acids | Inhibited |

Table 2: Half-Maximal Effective Concentrations (EC50) of Linogliride

| Hormone | EC50 | Reference |

| Insulin | 26 µM | |

| Glucagon | 3 µM |

Experimental Protocols

Animal Preparation and Surgical Procedure

This protocol describes the surgical preparation for an in-situ isolated perfused rat pancreas.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Pentobarbital (B6593769) sodium (anesthetic)

-

Surgical instruments (scissors, forceps, clamps, sutures)

-

Heating lamp

Procedure:

-

Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (30 mg/kg body weight). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Place the rat in a supine position on a surgical board and maintain its body temperature using a heating lamp.

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Gently retract the stomach and spleen to expose the pancreas.

-

Ligate the celiac and superior mesenteric arteries to isolate the pancreatic blood supply.

-

Cannulate the aorta for inflow perfusion and the portal vein for collection of the effluent.

-

Begin perfusion immediately to ensure the viability of the pancreas.

Pancreas Perfusion Protocol

Materials:

-

Peristaltic pump

-

Perfusion chamber with temperature control (37°C)

-

Oxygenator (95% O₂ / 5% CO₂)

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA)

-

Linogliride stock solution

-

Substrates (e.g., glucose, amino acids)

-

Collection tubes containing aprotinin (B3435010) (Trasylol) to prevent hormone degradation.

Procedure:

-

Prepare the KRBB solution and equilibrate it with 95% O₂ and 5% CO₂. Maintain the pH at 7.4.

-

Perfuse the pancreas at a constant flow rate (e.g., 3-5 mL/min).

-

Allow for an initial equilibration period (e.g., 20-30 minutes) with the baseline perfusion medium.

-

Introduce Linogliride and/or other test substances into the perfusion medium at the desired concentrations and time intervals.

-

Collect the perfusate from the portal vein cannula at regular intervals (e.g., every 1 minute) into chilled tubes containing aprotinin.

-

Store the collected samples at -20°C until hormone analysis.

Hormone Assays

-

Insulin and glucagon concentrations in the collected perfusate can be determined using standard radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

Experimental Workflow

The following diagram illustrates the typical workflow for a perfused rat pancreas experiment with Linogliride.

Caption: A typical experimental workflow for perfused rat pancreas studies.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Linogliride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linogliride is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels on the membranes of pancreatic beta-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of Linogliride and similar compounds in animal models of type 2 diabetes.

Animal Model Selection and Rationale

The most widely used and relevant animal model for studying type 2 diabetes is the high-fat diet (HFD) combined with a low-dose streptozotocin (B1681764) (STZ) treated rat model. This model effectively mimics the pathophysiology of human type 2 diabetes, which involves both insulin resistance and partial beta-cell dysfunction.

Rationale:

-